molecular formula C11H16F3NO5S B3060131 tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 180691-65-0

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B3060131
M. Wt: 331.31
InChI Key: JWIOZKDQPDVJNT-UHFFFAOYSA-N
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Patent
US09175009B2

Procedure details

To a solution of lithium diisopropylamide (0.0144 mol, 2M in heptane/THF/EtPh, 7.2 mL) in tetrahydrofuran (25 mL) at −78° C. was added a solution of 3-Oxo-piperidine-1-carboxylic acid tert-butyl ester (2.00 g, 0.0100 mol) in tetrahydrofuran (5 mL) dropwise. After 15 minutes, N-phenylbis(trifluoromethanesulphonimide) (4.303 g, 0.01204 mol) in tetrahydrofuran (10 mL) was added. The reaction was slowly warmed to room temperature and stirred overnight. The reaction was cooled to 0° C. and quenched with saturated NH4Cl, diluted with water, and extracted 3 times with dichloromethane. The organic layers were combined, dried with MgSO4, and concentrated. The mixture was purified by flash chromatography (EtOAc/hexanes) to give 0.933 g of 5-Trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 1.1234 g of 5-Trifluoromethanesulfonyloxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.303 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH2:19][C:18](=[O:22])[CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C1C=CC(N([S:37]([C:40]([F:43])([F:42])[F:41])(=[O:39])=[O:38])[S:30]([C:33]([F:36])([F:35])[F:34])(=[O:32])=[O:31])=CC=1>O1CCCC1>[C:9]([O:13][C:14]([N:16]1[CH2:17][C:18]([O:22][S:30]([C:33]([F:36])([F:35])[F:34])(=[O:32])=[O:31])=[CH:19][CH2:20][CH2:21]1)=[O:15])([CH3:12])([CH3:10])[CH3:11].[C:9]([O:13][C:14]([N:16]1[CH:17]=[C:18]([O:22][S:37]([C:40]([F:41])([F:42])[F:43])(=[O:38])=[O:39])[CH2:19][CH2:20][CH2:21]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.303 g
Type
reactant
Smiles
C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC=C(C1)OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.933 g
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1234 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09175009B2

Procedure details

To a solution of lithium diisopropylamide (0.0144 mol, 2M in heptane/THF/EtPh, 7.2 mL) in tetrahydrofuran (25 mL) at −78° C. was added a solution of 3-Oxo-piperidine-1-carboxylic acid tert-butyl ester (2.00 g, 0.0100 mol) in tetrahydrofuran (5 mL) dropwise. After 15 minutes, N-phenylbis(trifluoromethanesulphonimide) (4.303 g, 0.01204 mol) in tetrahydrofuran (10 mL) was added. The reaction was slowly warmed to room temperature and stirred overnight. The reaction was cooled to 0° C. and quenched with saturated NH4Cl, diluted with water, and extracted 3 times with dichloromethane. The organic layers were combined, dried with MgSO4, and concentrated. The mixture was purified by flash chromatography (EtOAc/hexanes) to give 0.933 g of 5-Trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 1.1234 g of 5-Trifluoromethanesulfonyloxy-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.303 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH2:19][C:18](=[O:22])[CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C1C=CC(N([S:37]([C:40]([F:43])([F:42])[F:41])(=[O:39])=[O:38])[S:30]([C:33]([F:36])([F:35])[F:34])(=[O:32])=[O:31])=CC=1>O1CCCC1>[C:9]([O:13][C:14]([N:16]1[CH2:17][C:18]([O:22][S:30]([C:33]([F:36])([F:35])[F:34])(=[O:32])=[O:31])=[CH:19][CH2:20][CH2:21]1)=[O:15])([CH3:12])([CH3:10])[CH3:11].[C:9]([O:13][C:14]([N:16]1[CH:17]=[C:18]([O:22][S:37]([C:40]([F:41])([F:42])[F:43])(=[O:38])=[O:39])[CH2:19][CH2:20][CH2:21]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.303 g
Type
reactant
Smiles
C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC=C(C1)OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.933 g
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1234 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.